N-(2-((5,6-dihydro-4H-cyclopenta[d]thiazol-2-yl)amino)-2-oxoethyl)-4-(pyrimidin-2-yl)piperazine-1-carboxamide
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Overview
Description
N-(2-((5,6-dihydro-4H-cyclopenta[d]thiazol-2-yl)amino)-2-oxoethyl)-4-(pyrimidin-2-yl)piperazine-1-carboxamide is a complex organic compound that features a unique combination of heterocyclic structures
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-((5,6-dihydro-4H-cyclopenta[d]thiazol-2-yl)amino)-2-oxoethyl)-4-(pyrimidin-2-yl)piperazine-1-carboxamide typically involves multiple steps, starting from readily available starting materialsThe reaction conditions often involve the use of specific catalysts, solvents, and temperature control to ensure high yield and purity .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. This includes the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques to achieve the desired product quality .
Chemical Reactions Analysis
Types of Reactions
N-(2-((5,6-dihydro-4H-cyclopenta[d]thiazol-2-yl)amino)-2-oxoethyl)-4-(pyrimidin-2-yl)piperazine-1-carboxamide can undergo various types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions
Common reagents used in these reactions include acids, bases, oxidizing agents, reducing agents, and various catalysts. The reaction conditions, such as temperature, pressure, and solvent choice, are carefully controlled to achieve the desired outcome .
Major Products Formed
The major products formed from these reactions depend on the specific reaction type and conditions. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce amines or alcohols .
Scientific Research Applications
N-(2-((5,6-dihydro-4H-cyclopenta[d]thiazol-2-yl)amino)-2-oxoethyl)-4-(pyrimidin-2-yl)piperazine-1-carboxamide has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: It is studied for its potential biological activities, including antimicrobial, antiviral, and anticancer properties.
Medicine: It is investigated for its potential therapeutic applications, such as in the development of new drugs for treating various diseases.
Mechanism of Action
The mechanism of action of N-(2-((5,6-dihydro-4H-cyclopenta[d]thiazol-2-yl)amino)-2-oxoethyl)-4-(pyrimidin-2-yl)piperazine-1-carboxamide involves its interaction with specific molecular targets and pathways. This compound may bind to enzymes, receptors, or other proteins, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other heterocyclic structures with comparable functional groups, such as:
- N-(6-Oxo-5,6-dihydro-4H-cyclopenta[d]thiazol-2-yl)acetamide
- 2-Amino-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carbonitrile
Uniqueness
What sets N-(2-((5,6-dihydro-4H-cyclopenta[d]thiazol-2-yl)amino)-2-oxoethyl)-4-(pyrimidin-2-yl)piperazine-1-carboxamide apart is its unique combination of the cyclopenta[d]thiazole, piperazine, and pyrimidine moieties. This unique structure imparts specific chemical and biological properties that make it valuable for various applications .
Properties
Molecular Formula |
C17H21N7O2S |
---|---|
Molecular Weight |
387.5 g/mol |
IUPAC Name |
N-[2-(5,6-dihydro-4H-cyclopenta[d][1,3]thiazol-2-ylamino)-2-oxoethyl]-4-pyrimidin-2-ylpiperazine-1-carboxamide |
InChI |
InChI=1S/C17H21N7O2S/c25-14(22-16-21-12-3-1-4-13(12)27-16)11-20-17(26)24-9-7-23(8-10-24)15-18-5-2-6-19-15/h2,5-6H,1,3-4,7-11H2,(H,20,26)(H,21,22,25) |
InChI Key |
QBAGOPZAYRSIIW-UHFFFAOYSA-N |
Canonical SMILES |
C1CC2=C(C1)SC(=N2)NC(=O)CNC(=O)N3CCN(CC3)C4=NC=CC=N4 |
Origin of Product |
United States |
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